molecular formula C15H26O B1665261 Caryophyllenolexcloveleafoil CAS No. 4586-22-5

Caryophyllenolexcloveleafoil

Cat. No.: B1665261
CAS No.: 4586-22-5
M. Wt: 222.37 g/mol
InChI Key: MJYUBUQHKCAJQR-UHFFFAOYSA-N
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Description

Alpha-Caryophyllene alcohol, also known as humulene alcohol, is a naturally occurring sesquiterpene alcohol. It is a constituent of essential oils found in various aromatic plants such as hops (Humulus lupulus), sage (Salvia officinalis), and ginseng species. This compound is known for its distinctive aroma and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Caryophyllene alcohol can be synthesized through several methods. One common approach involves the hydroxylation of alpha-Caryophyllene using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the acid-catalyzed hydrolysis of alpha-Caryophyllene oxide.

Industrial Production Methods

In industrial settings, Caryophyllenolexcloveleafoil is typically extracted from essential oils of plants like hops and sage. The extraction process involves steam distillation followed by purification using techniques such as fractional distillation and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Caryophyllene alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-Caryophyllene ketone.

    Reduction: Reduction of Caryophyllenolexcloveleafoil can yield alpha-Caryophyllene.

    Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products

    Oxidation: Alpha-Caryophyllene ketone.

    Reduction: Alpha-Caryophyllene.

    Substitution: Various alpha-Caryophyllene derivatives.

Scientific Research Applications

Alpha-Caryophyllene alcohol has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other sesquiterpenes and their derivatives.

    Biology: Studies have shown its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: It is being investigated for its analgesic and anticancer properties.

    Industry: Used in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of Caryophyllenolexcloveleafoil involves its interaction with various molecular targets and pathways. It is known to bind to cannabinoid receptors, particularly the CB2 receptor, which plays a role in modulating inflammation and pain. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Alpha-Caryophyllene alcohol is similar to other sesquiterpene alcohols such as beta-Caryophyllene alcohol and caryophyllene oxide. it is unique in its specific binding affinity to cannabinoid receptors and its distinct aromatic profile. Other similar compounds include:

    Beta-Caryophyllene alcohol: Another sesquiterpene alcohol with similar properties but different receptor binding affinities.

    Caryophyllene oxide: An oxidized form of caryophyllene with different chemical reactivity and biological activities.

Alpha-Caryophyllene alcohol stands out due to its specific therapeutic potential and unique chemical structure, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

4586-22-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol

InChI

InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3

InChI Key

MJYUBUQHKCAJQR-UHFFFAOYSA-N

SMILES

CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C

Isomeric SMILES

C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C

Canonical SMILES

CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C

Appearance

Solid powder

melting_point

Mp 118.5-119.5 °
118.5-119.5°C

Key on ui other cas no.

28296-94-8
4586-22-5

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-Caryophyllene alcohol;  11-Apollanol;  Caryophyllene alcohol. Caryophyllenol;  Caryophyllenol ex clove leaf oil.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caryophyllenolexcloveleafoil
Reactant of Route 2
Caryophyllenolexcloveleafoil
Reactant of Route 3
Caryophyllenolexcloveleafoil
Reactant of Route 4
Caryophyllenolexcloveleafoil
Reactant of Route 5
Caryophyllenolexcloveleafoil
Reactant of Route 6
Caryophyllenolexcloveleafoil

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